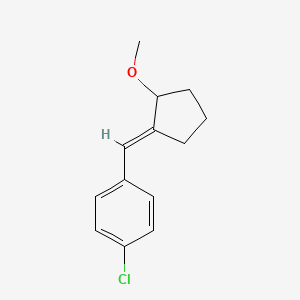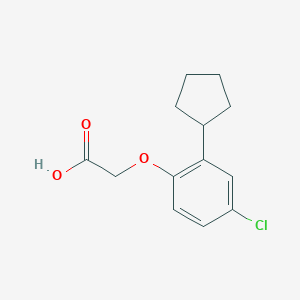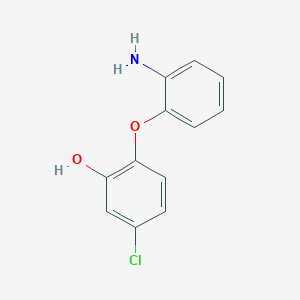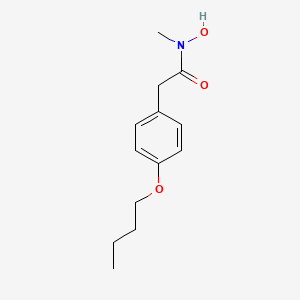
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (4-butoxyphenyl)-methanol.
Reaction with Thionyl Chloride: The (4-butoxyphenyl)-methanol is reacted with thionyl chloride to form (4-butoxyphenyl)-methyl chloride.
Formation of Acetamide: The (4-butoxyphenyl)-methyl chloride is then reacted with N-hydroxy-N-methyl-acetamide under basic conditions to yield the final product.
The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and kinetics.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and pharmacological studies.
作用機序
The mechanism of action of 2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity by binding to active sites or allosteric sites on enzymes. This interaction can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways .
類似化合物との比較
Similar Compounds
2-(4-Butoxyphenyl)-N-hydroxyacetamide: This compound is similar in structure but lacks the methyl group on the acetamide moiety.
4-Butoxybenzaldehyde: This compound shares the butoxyphenyl group but has an aldehyde functional group instead of an acetamide.
Uniqueness
2-(4-Butoxy-phenyl)-N-hydroxy-N-methyl-acetamide is unique due to the presence of both the butoxy group and the N-hydroxy-N-methyl-acetamide moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
2-(4-butoxyphenyl)-N-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C13H19NO3/c1-3-4-9-17-12-7-5-11(6-8-12)10-13(15)14(2)16/h5-8,16H,3-4,9-10H2,1-2H3 |
InChIキー |
JGCLGKCTJPLHOR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)N(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
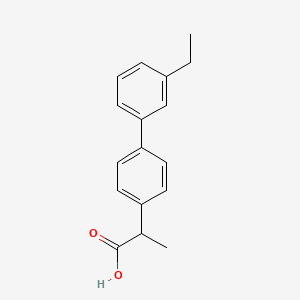
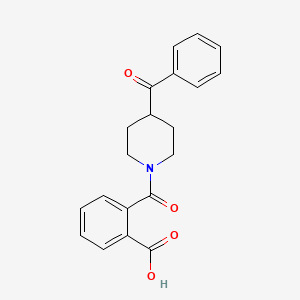

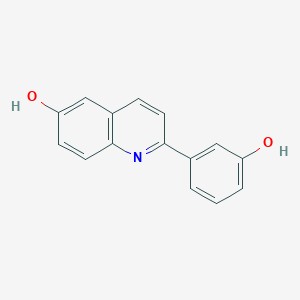

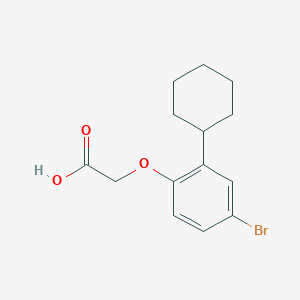
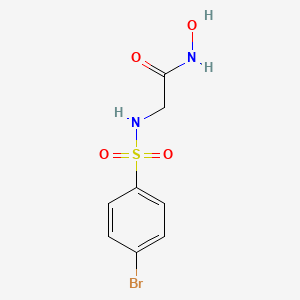
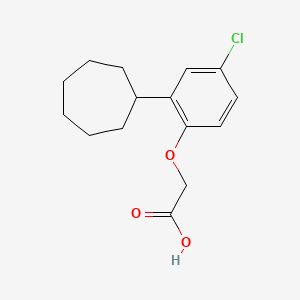
![2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10840876.png)
